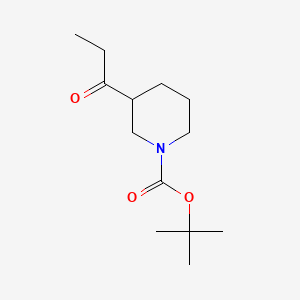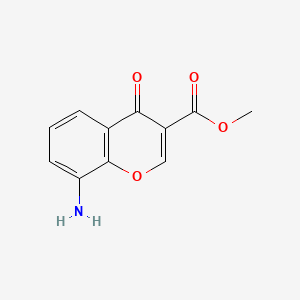![molecular formula C24H28N2O6 B578859 [(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate CAS No. 18797-84-7](/img/structure/B578859.png)
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate is an indole alkaloid derived from the plant Strychnos henningsii Gilg. This compound, along with henningsamine and rindline, was first isolated and identified in the mid-20th century . Indole alkaloids are known for their diverse biological activities, making them significant in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of henningsoline involves the extraction of Strychnos henningsii seeds using solvents like chloroform . The process includes several steps:
Extraction: The seeds are extracted with chloroform.
Condensation: The extract is then condensed to obtain the crude alkaloid mixture.
Purification: The crude mixture undergoes purification processes such as chromatography to isolate henningsoline.
Industrial Production Methods
Currently, there is no widely established industrial method for the production of henningsoline acetate. The preparation remains largely within the realm of laboratory research, focusing on small-scale extraction and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole structure, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of indole alkaloids.
Biology: Research focuses on its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest its use in developing new therapeutic agents for various diseases.
Industry: Its unique chemical structure makes it a candidate for the synthesis of novel materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of henningsoline acetate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential in affecting cellular processes such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Henningsamine
- Rindline
- Diaboline
Uniqueness
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate stands out due to its unique indole structure, which imparts distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
18797-84-7 |
|---|---|
Molekularformel |
C24H28N2O6 |
Molekulargewicht |
440.496 |
InChI |
InChI=1S/C24H28N2O6/c1-12(27)26-20-16(4-5-17(30-3)21(20)29)24-7-8-25-11-14-6-9-31-23(32-13(2)28)19(22(24)26)15(14)10-18(24)25/h4-6,15,18-19,22-23,29H,7-11H2,1-3H3/t15-,18-,19+,22-,23-,24?/m0/s1 |
InChI-Schlüssel |
WUSIMBJXHMBCII-UVVIXOIGSA-N |
SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3OC(=O)C)C6=C1C(=C(C=C6)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


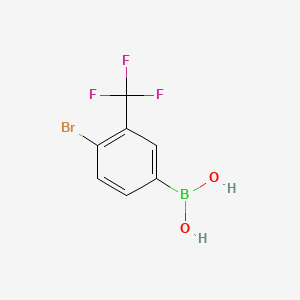
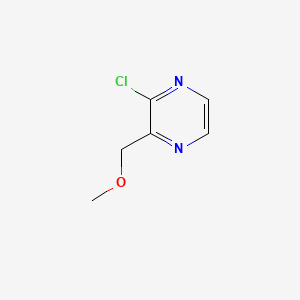
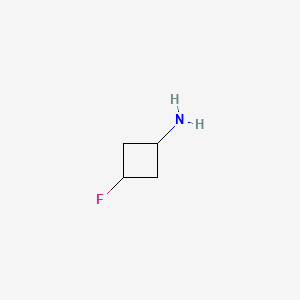
![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
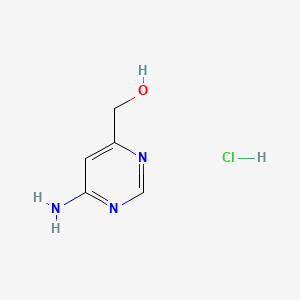
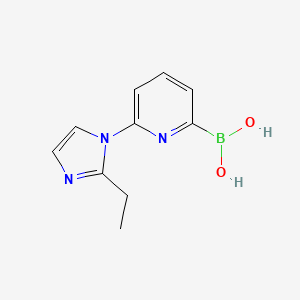

![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
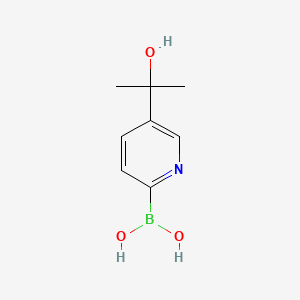
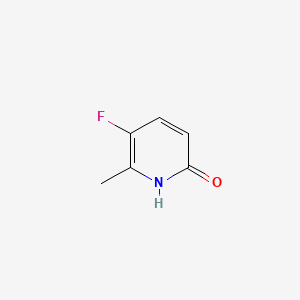
![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)
